6-[(2-Methylpropan-2-yl)oxycarbonylamino](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid 6-[(2-Methylpropan-2-yl)oxycarbonylamino](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 176850-22-9
VCID: VC21086309
InChI: InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15)/i4+1,5+1,6+1,7+1,8+1,9+1
SMILES: CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)O
Molecular Formula: C12H15NO4
Molecular Weight: 243.21 g/mol

6-[(2-Methylpropan-2-yl)oxycarbonylamino](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid

CAS No.: 176850-22-9

Cat. No.: VC21086309

Molecular Formula: C12H15NO4

Molecular Weight: 243.21 g/mol

* For research use only. Not for human or veterinary use.

6-[(2-Methylpropan-2-yl)oxycarbonylamino](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid - 176850-22-9

Specification

CAS No. 176850-22-9
Molecular Formula C12H15NO4
Molecular Weight 243.21 g/mol
IUPAC Name 6-[(2-methylpropan-2-yl)oxycarbonylamino](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
Standard InChI InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15)/i4+1,5+1,6+1,7+1,8+1,9+1
Standard InChI Key BYGHHEDJDSLEKK-VFESMUGCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[13C]1=[13CH][13CH]=[13CH][13CH]=[13C]1C(=O)O
SMILES CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator